molecular formula C29H25N3O7 B2498203 ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 892436-51-0

ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2498203
CAS No.: 892436-51-0
M. Wt: 527.533
InChI Key: QYLXNVSHKZNEDX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C29H25N3O7 and its molecular weight is 527.533. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

  • Novel heterocyclic compounds derived from visnagenone and khellinone demonstrated anti-inflammatory and analgesic activities, indicating potential for development as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Pyrrolo[3,2-d]pyrimidine derivatives were synthesized with high yields, showing the utility of these structures in creating compounds that might have diverse biological activities (Majumdar, Das, & Jana, 1998).
  • A method was developed for synthesizing intermediate compounds for herbicide application, demonstrating the role of such chemical structures in agricultural chemistry (Yuan-xiang, 2008).

Biological Activities and Applications

  • Compounds with a structure related to the target molecule have been synthesized and evaluated for their anti-juvenile hormone activity, indicating potential applications in pest management (Ishiguro et al., 2003).
  • Antibacterial and molecular docking studies of novel benzoxazine derivatives using Vilsmeier reagent were conducted, showing potential for the development of new antibacterial agents (Shakir, Saoud, & Hussain, 2020).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research could involve exploring the synthesis of this and related compounds, investigating their physical and chemical properties, and testing their biological activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate' involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form ethyl 2-(4-methoxyphenyl)-3-oxobutanoate. This intermediate is then reacted with urea and salicylic acid to form ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "urea", "salicylic acid" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(4-methoxyphenyl)-3-oxobutanoate.", "Step 2: Reaction of ethyl 2-(4-methoxyphenyl)-3-oxobutanoate with urea and salicylic acid in the presence of a catalyst such as p-toluenesulfonic acid to form ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate." ] }

CAS No.

892436-51-0

Molecular Formula

C29H25N3O7

Molecular Weight

527.533

IUPAC Name

ethyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H25N3O7/c1-3-38-28(35)20-8-4-6-10-22(20)30-24(33)17-31-25-21-9-5-7-11-23(21)39-26(25)27(34)32(29(31)36)16-18-12-14-19(37-2)15-13-18/h4-15H,3,16-17H2,1-2H3,(H,30,33)

InChI Key

QYLXNVSHKZNEDX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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